1-(Aminomethyl)cyclopropanamine

Description

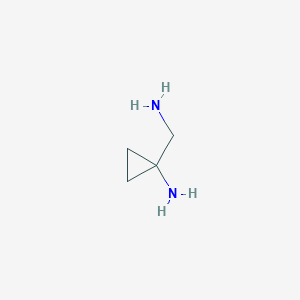

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-4(6)1-2-4/h1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATTWGKYNBEIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473665 | |

| Record name | Cyclopropanemethanamine, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143842-25-5 | |

| Record name | Cyclopropanemethanamine, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Aminomethyl Cyclopropanamine and Its Stereoisomers

Retrosynthetic Analysis and Key Precursors for 1-(Aminomethyl)cyclopropanamine Synthesis

The strategic design of a synthesis for this compound hinges on a careful retrosynthetic analysis, which deconstructs the target molecule to identify key precursors. A primary challenge is the formation of the sterically hindered 1,1-disubstituted cyclopropane (B1198618) core. A common retrosynthetic disconnection of the carbon-nitrogen bonds leads back to precursors such as 1,1-disubstituted cyclopropane carboxylic acids or their derivatives.

One effective precursor is 1-(nitromethyl)cyclopropanecarbonitrile, as the nitrile and nitro groups can be selectively reduced to the desired amine functionalities. The synthesis of this intermediate can be traced back to a cyclopropane-1,1-dicarboxylate derivative. Another pivotal precursor is 1,1-cyclopropanedimethanol, which can be transformed into the target diamine through intermediates like dihalides or dimesylates, followed by nucleophilic substitution with an amine source. The synthesis of this diol often commences from the commercially available diethyl 1,1-cyclopropanedicarboxylate.

Direct Synthetic Routes to this compound

The synthesis of this compound has been achieved through several direct methods, each with distinct advantages and limitations. These routes can be classified as multi-step linear syntheses, convergent strategies, and emerging sustainable approaches.

Multi-step Linear Syntheses

Linear syntheses often commence with simple, readily available starting materials. A typical sequence involves the cyclopropanation of an appropriate alkene. For instance, the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base can afford diethyl 1,1-cyclopropanedicarboxylate. This versatile intermediate is then reduced to 1,1-cyclopropanedimethanol using a potent reducing agent like lithium aluminum hydride.

Sustainable and Green Chemistry Approaches

There is a growing trend towards developing more environmentally benign synthetic methods. For this compound, this involves utilizing greener reagents, solvents, and reaction conditions. Catalytic methods are favored over stoichiometric ones to minimize waste. Biocatalysis, using enzymes for specific transformations, also presents a promising avenue.

A potential green strategy could be the direct amination of 1,1-cyclopropanedimethanol with ammonia (B1221849) over a suitable catalyst, thus avoiding hazardous reagents. The application of flow chemistry can also offer benefits in terms of safety, efficiency, and scalability. One-pot procedures, where multiple steps are performed in a single reaction vessel, are another key aspect of green chemistry applicable to this synthesis.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral derivatives of this compound is of great importance, particularly in medicinal chemistry where stereoisomers can exhibit different biological activities. Asymmetric catalysis is a powerful tool for achieving this.

Asymmetric Catalysis Approaches (e.g., organocatalysis, transition-metal catalysis)

Asymmetric catalysis, utilizing either chiral organocatalysts or chiral transition-metal complexes, can introduce stereocenters with high enantioselectivity.

Organocatalysis: Chiral organocatalysts like proline and its derivatives can catalyze asymmetric reactions to form the cyclopropane ring or introduce functionality enantioselectively.

Transition-Metal Catalysis: Chiral transition-metal complexes are extensively used for asymmetric cyclopropanation reactions. For example, the reaction of an alkene with a diazo compound in the presence of a chiral rhodium or copper catalyst can produce an enantioenriched cyclopropane. This can then be converted to the desired chiral diamine. Asymmetric hydrogenation of a prochiral precursor using a chiral transition-metal catalyst is another efficient method. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Chiral Auxiliary-Mediated Syntheses

The asymmetric synthesis of chiral amines and cyclopropanes often employs chiral auxiliaries to control the stereochemical outcome of a reaction. These auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the formation of a new stereocenter. While specific examples of chiral auxiliary-mediated synthesis for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of other chiral amines and cyclopropanes.

Commonly used chiral auxiliaries include those derived from naturally occurring chiral molecules such as amino acids, terpenes, and alkaloids. For instance, Evans oxazolidinones are widely used to direct the stereoselective alkylation of enolates. researchgate.netnih.gov In a hypothetical application to a precursor of this compound, an Evans auxiliary could be attached to a suitable substrate, followed by a cyclopropanation step. The steric hindrance imposed by the auxiliary would favor the approach of the reagent from one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target molecule.

Another versatile class of chiral auxiliaries is the pseudoephedrine and pseudoephenamine family. These can be converted into amides, and the subsequent deprotonation and reaction of the α-carbon can proceed with high diastereoselectivity. The choice of the specific chiral auxiliary and the reaction conditions are crucial in determining the stereochemical course of the synthesis. The development of a successful chiral auxiliary-mediated synthesis of this compound would require careful design of the substrate and optimization of the reaction parameters to achieve high diastereomeric excess.

Enzymatic Biotransformations for Stereocontrol

Enzymatic biotransformations offer a powerful and environmentally benign alternative to traditional chemical methods for achieving high stereoselectivity. Enzymes such as lipases, proteases, and transaminases are increasingly used in organic synthesis to resolve racemic mixtures or to perform asymmetric transformations.

For the synthesis of chiral this compound, a potential enzymatic strategy is the kinetic resolution of a racemic mixture of the diamine or a suitable precursor. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For example, lipases are often used to catalyze the acylation of one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine. While specific examples for this compound are not readily found, the kinetic resolution of various racemic amines using lipases like Candida antarctica lipase (B570770) B (CAL-B) is a well-established technique. rsc.org

Another promising enzymatic approach is the use of transaminases. These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. A hypothetical route could involve the enzymatic transamination of a corresponding diketone or ketoamine precursor to introduce the amino groups stereoselectively. The development of such a process would depend on identifying or engineering a transaminase with the desired substrate specificity and stereoselectivity. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, could potentially allow for the quantitative conversion of a racemate to a single desired enantiomer. nih.govresearchgate.net

Table 1: Potential Enzymatic Strategies for Stereocontrol

| Enzyme Class | Strategy | Potential Application to this compound |

| Lipases | Kinetic Resolution | Selective acylation of one enantiomer of racemic this compound or a precursor. |

| Proteases | Kinetic Resolution | Selective hydrolysis of an amide derivative of one enantiomer of racemic this compound. |

| Transaminases | Asymmetric Synthesis / Kinetic Resolution | Asymmetric amination of a prochiral diketone or ketoamine precursor. Resolution of racemic this compound. |

| Amino Acid Amidase | Dynamic Kinetic Resolution | In combination with a racemase, conversion of a racemic amide precursor to a single enantiomer of the corresponding amino acid, which can then be converted to the diamine. researchgate.net |

Purification and Characterization Techniques for Synthetic Products

The purification of this compound and its derivatives is crucial to obtain a product of high purity, which is essential for its intended applications. Given the polar nature of the diamine, chromatographic techniques are often employed.

Purification Techniques:

Ion-Exchange Chromatography: This technique is particularly suitable for separating charged molecules like amines. By using a resin with charged functional groups, the diamine can be retained and then eluted by changing the pH or ionic strength of the mobile phase.

Reversed-Phase Chromatography: While less common for highly polar compounds, reversed-phase chromatography can be used with appropriate mobile phase modifiers (e.g., ion-pairing agents) to achieve separation.

Distillation: For volatile precursors or derivatives, distillation under reduced pressure can be an effective purification method.

Crystallization: If the final product or a salt thereof is a crystalline solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Characterization Techniques:

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the number of protons on each carbon. For this compound, one would expect to see characteristic signals for the cyclopropane ring protons and the aminomethyl protons. While a specific spectrum for the target molecule is not readily available in public databases, data for the related compound cyclopropylmethanamine (aminomethylcyclopropane) shows characteristic upfield signals for the cyclopropyl (B3062369) protons. nih.govnist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak would confirm the elemental composition. The fragmentation pattern would likely involve the loss of amino and aminomethyl groups. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The spectrum of this compound would be expected to show characteristic N-H stretching vibrations for the primary amine groups. nist.gov

Table 2: Spectroscopic Data for Related Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |

| Cyclopropylmethanamine | ~2.5 (t, 2H), ~0.9 (m, 1H), ~0.4 (m, 2H), ~0.1 (m, 2H) | Not readily available | 71 (M+), 56, 41, 30 |

| 1-(Aminomethyl)cyclopropanol | Not readily available | Not readily available | Not readily available |

Note: The data in this table is based on publicly available information for related compounds and is intended to be illustrative. Actual spectral data for this compound may vary.

Chemical Reactivity and Mechanistic Investigations of 1 Aminomethyl Cyclopropanamine

Reactions Involving the Aminomethyl Moiety

The two primary amine groups in 1-(aminomethyl)cyclopropanamine are the primary sites of nucleophilic reactivity. These groups can readily participate in a variety of classical amine reactions, including acylation, alkylation, and condensation reactions, leading to the formation of a wide array of functionalized derivatives.

Amidation and Acylation Reactions

The primary amino groups of this compound readily undergo acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct. The reactivity of the two amino groups can potentially be controlled by stoichiometric amounts of the acylating agent, allowing for the selective formation of mono- or di-acylated products.

The synthesis of 1-phenylcyclopropane carboxamide derivatives has been reported through the acid-amine coupling of 1-phenylcyclopropane carboxylic acid with various amines using coupling reagents like HATU in the presence of a base such as DIPEA. nih.gov This methodology can be applied to the acylation of this compound.

Table 1: Representative Amidation/Acylation Reactions of Amines

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | N,N'-(cyclopropane-1,1-diylbis(methylene))diacetamide |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | N,N'-(cyclopropane-1,1-diylbis(methylene))dibenzamide |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | N,N'-(cyclopropane-1,1-diylbis(methylene))diacetamide |

The synthesis of N,N'-diacetyl derivatives is a common transformation for diamines. researchgate.net

Alkylation and Reductive Amination Protocols

The nitrogen atoms of this compound can be alkylated using alkyl halides or via reductive amination with aldehydes and ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled method for N-alkylation is reductive amination. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The pH of the reaction is a critical parameter, as imine formation is favored under slightly acidic conditions. wikipedia.org The use of specific catalysts, such as nickel nanoparticles, has also been shown to be effective for reductive amination. organic-chemistry.org

Table 2: Illustrative Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Formaldehyde (B43269) | NaBH3CN | Methanol | N,N'-Dimethyl-1-(aminomethyl)cyclopropanamine |

| Acetone | NaBH(OAc)3 | Dichloromethane | N,N'-Diisopropyl-1-(aminomethyl)cyclopropanamine |

| Benzaldehyde | H2, Pd/C | Ethanol | N,N'-Dibenzyl-1-(aminomethyl)cyclopropanamine |

Formation of N-Containing Heterocyclic Ring Systems

The 1,2-diamine nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic ring systems. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five-, six-, or seven-membered rings. For instance, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) or a substituted derivative can yield pyrazine-type structures. The classical synthesis of pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the initially formed dihydropyrazine. wikipedia.orgepfl.ch

Similarly, reaction with reagents such as cyanogen (B1215507) bromide or phosgene (B1210022) can lead to the formation of five-membered rings like imidazoles or imidazolidinones. The synthesis of 2-imidazolines can be achieved through the condensation of 1,2-diamines with nitriles. nih.gov These imidazolines can subsequently be oxidized to form imidazoles. nih.gov

Reactions Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain. These reactions can be initiated by electrophiles or nucleophiles and can lead to a variety of linear and cyclic products.

Cyclopropane Ring-Opening Reactions and Transformations

Acid-catalyzed ring opening of cyclopropanes is a well-known transformation. stackexchange.com In the case of this compound, protonation of an amino group could be followed by a concerted or stepwise ring-opening process, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. The presence of an electron-donating amino group can influence the site of bond cleavage. For cyclopropanes with donor-acceptor substitution patterns, ring-opening is often facilitated. epfl.ch

Oxidative ring-opening reactions of aminocyclopropanes have also been reported, leading to the formation of 1,3-difunctionalized propanes. epfl.ch

Electrophilic and Nucleophilic Additions to the Cyclopropane Moiety

Cyclopropanes that bear an electron-withdrawing group can act as electrophiles and undergo ring-opening reactions upon attack by nucleophiles. nih.govresearchgate.net While this compound itself does not have a strong electron-withdrawing group directly attached to the ring, derivatization of the amino groups, for example by acylation, could modulate the electronic properties of the cyclopropane ring and potentially facilitate nucleophilic attack. The inherent S_N_2 reactivity of electrophilic cyclopropanes has been studied by monitoring the kinetics of their ring-opening reactions with strong nucleophiles. nih.gov

Conversely, the cyclopropane ring can exhibit nucleophilic character, particularly at the C1-C2 bond, and react with strong electrophiles. However, such reactions are less common for simple aminocyclopropanes and often require activation.

Elucidation of Reaction Mechanisms and Kinetic Studies

The mechanisms of ring-opening and rearrangement reactions of cyclopropylamines have been the subject of detailed investigations, revealing pathways that can be either ionic or radical in nature. Kinetic studies provide crucial data for understanding these mechanisms, particularly the nature of the transition state and the rate-determining step.

In the context of this compound, its N-protected derivatives could be susceptible to such nucleophilic ring-opening. A kinetic analysis would likely reveal second-order kinetics, with the rate depending on the concentrations of both the cyclopropane derivative and the attacking nucleophile.

Under superacidic conditions, the mechanism for the ring-opening of trans-2-phenylcyclopropylamine hydrochloride involves protonation to form a dicationic species. nih.gov The subsequent cleavage is an electrophilic process at the distal C-C bond, a departure from the more common vicinal bond cleavage seen in donor-acceptor systems. nih.gov This distal cleavage is rationalized by the σ-withdrawing nature of the ammonium group, which weakens the C2-C3 bond. nih.gov

Radical-mediated pathways are also prominent, especially under photolytic or specific catalytic conditions. Asymmetric photocycloadditions of cyclopropylamines with olefins, for example, proceed through a radical mechanism. rsc.org Kinetic studies of similar radical reactions involving vinylcyclopropanes have shown that the initial ring-opening of the cyclopropane is often the rate- and enantio-determining step. wiley-vch.de

The following table presents key kinetic and mechanistic findings from studies on analogous cyclopropane systems.

| System Studied | Methodology | Key Mechanistic Finding | Kinetic Data | Reference |

|---|---|---|---|---|

| Spiroactivated Cyclopropanes + Pyridines | UV Spectroscopy, Pseudo-first-order kinetics | Second-order, reversible reaction with a dipolar transition state. | Rate and equilibrium constants determined. | marquette.edu |

| Electrophilic Cyclopropanes + Thiophenolates | Photometric monitoring | Regioselective S_N2 reaction at the substituted C2 position. | Second-order rate constants (k₂) determined. | researchgate.net |

| trans-2-Phenylcyclopropylamine HCl | Product analysis in superacid | Electrophilic cleavage of the distal C2-C3 bond. | Not a kinetic study, but provides mechanistic pathway. | nih.gov |

| Vinylcyclopropane Cycloaddition | Reaction Progress Kinetic Analysis | Ring-opening of the cyclopropane is rate- and enantio-determining. | Reaction rate independent of olefin concentration (zeroth-order). | wiley-vch.de |

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction pathways of strained ring systems like this compound. mdpi.com DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into reaction mechanisms, transition state geometries, activation energies, and the origins of selectivity that are often difficult to obtain through experimental means alone. rsc.orgnih.gov

For rearrangement reactions, computational studies can effectively map out competing pathways. For instance, in the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, DFT calculations were used to compare multiple potential pathways, including the formation of different cyclic and rearranged products. rsc.org The calculations identified the most favorable pathway by comparing the activation barriers of key steps such as nucleophilic substitution, intramolecular Michael addition, and Wittig reaction, showing excellent agreement with experimental outcomes. rsc.org

DFT is also crucial for understanding stereoselectivity. In the asymmetric photocycloaddition of cyclopropylamines, theoretical studies elucidated the mechanism of enantioinduction by a chiral H-bonding catalyst. rsc.org By modeling the catalyst-substrate complexes and the transition states for the radical addition and cyclization steps, researchers can rationalize why one enantiomer is formed preferentially. rsc.org

In the study of acid-promoted rearrangements, such as the homo-diaza-Cope rearrangement of N-aryl-N'-cyclopropyl hydrazines to form quinolines, DFT calculations provided the activation energies for key transition states. researchgate.net This computational analysis helped to confirm the proposed reaction pathway and understand the role of the acid catalyst. researchgate.net The calculated activation energies for key transition states in such reactions are critical for predicting reaction feasibility and outcomes.

The table below provides examples of how computational methods have been applied to study reactions of cyclopropane derivatives, which are directly analogous to potential studies on this compound.

| Reaction/System | Computational Method | Focus of Study | Key Computational Finding | Reference |

|---|---|---|---|---|

| Phosphine-catalyzed ring-opening of cyclopropyl ketones | DFT | Mechanism and chemoselectivity | Identified the most favorable pathway via a four-process sequence; explained selectivity using structural and reactivity index analysis. | rsc.org |

| Brønsted acid-promoted quinoline (B57606) synthesis | DFT (B3LYP-D3) | Reaction pathway and activation energies | Calculated activation energies for key transition states, supporting a homo-diaza-Cope rearrangement mechanism. | researchgate.net |

| Asymmetric photocycloaddition of cyclopropylamines | DFT (B3LYP-D3) | Mechanism of enantioinduction | Modeled catalyst/substrate complexes to explain the origin of stereoselectivity in the radical-based transformation. | rsc.org |

| Gold-catalyzed cycloaddition of cyanamides | DFT | Rational mechanism and catalytic activity | Showed the preferred reaction channel leads to a six-membered ring product due to a lower activation energy barrier. | nih.gov |

Design, Synthesis, and Structural Characterization of 1 Aminomethyl Cyclopropanamine Derivatives and Analogues

Structurally Modified 1-(Aminomethyl)cyclopropanamine Scaffolds

The inherent reactivity of the two amine functionalities and the unique geometry of the cyclopropane (B1198618) ring provide multiple avenues for structural modification. These modifications are crucial for fine-tuning the physicochemical properties and biological activities of the resulting molecules.

Substitutions on the Aminomethyl Group

The primary and secondary amine groups of this compound are prime targets for substitution, allowing for the introduction of a wide array of functional groups. Common modifications include acylation, alkylation, and sulfonylation, which can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity.

Acylation: The reaction of the aminomethyl group with various acylating agents, such as acid chlorides and anhydrides, readily yields amide derivatives. For instance, N-benzoyl derivatives can be synthesized to introduce aromatic moieties. The diastereoselective synthesis of N-acyl-1-(aminomethyl)cyclopropanamines is of particular interest, as the stereochemistry of the substituents can profoundly influence biological activity.

Alkylation: Reductive amination is a widely employed method for the N-alkylation of the aminomethyl group. nih.govmdpi.orgnih.gov This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). nih.gov This method allows for the introduction of a diverse range of alkyl and arylalkyl substituents. For example, the reaction with formaldehyde (B43269) in the presence of a reducing agent can yield the N,N-dimethylated derivative.

A summary of representative substitutions on the aminomethyl group is presented in the table below.

| Substituent Type | Reagents and Conditions | Resulting Moiety |

| Acylation | Benzoyl chloride, triethylamine, CH₂Cl₂, rt | N-Benzoyl |

| Alkylation | Formaldehyde, Sodium triacetoxyborohydride, Methanol, rt | N,N-Dimethyl |

| Sulfonylation | Toluenesulfonyl chloride, pyridine, 0 °C to rt | N-Tosyl |

Modifications to the Cyclopropane Ring (e.g., spiro-fused, spiro-annelated systems)

The cyclopropane ring itself can be incorporated into more complex polycyclic systems, most notably through the formation of spiro compounds. Spiro-fused and spiro-annelated systems containing the 1-(aminomethyl)cyclopropane motif exhibit unique three-dimensional structures that are of great interest in drug design.

Spiro-fused Systems: The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones and spiro[cyclopropane-1,2'-indane]-1',3'-diones has been achieved through various synthetic strategies. researchgate.net One common approach involves the cyclopropanation of an exocyclic double bond on a pre-existing ring system. For example, the reaction of an appropriate isatin-derived methyleneindolinone with a sulfur ylide can generate the spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) core. The stereochemistry of these reactions is often highly diastereoselective. researchgate.net

Spiro-annelated Systems: Spiro-annelated systems involve the fusion of the cyclopropane ring to another ring system at a single carbon atom, but with a different connectivity than spiro-fused systems. The synthesis of such compounds can be challenging but offers access to novel and structurally diverse scaffolds.

The table below showcases examples of spiro systems incorporating the cyclopropane ring.

| Spiro System | Key Synthetic Step |

| Spiro[cyclopropane-1,3'-indolin]-2'-one | Cyclopropanation of an isatin-derived methyleneindolinone |

| Spiro[cyclopropane-1,2'-indane]-1',3'-dione | Reaction of an indan-1,3-dione derivative with a cyclopropanating agent |

| Spiropentane derivatives | Regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes |

Incorporation into Polycyclic and Macrocyclic Systems

The this compound scaffold can serve as a constrained building block for the construction of larger, more complex architectures such as polycyclic cage compounds and macrocycles.

Polycyclic Systems: The rigid nature of the cyclopropane ring can be exploited to create well-defined polycyclic structures. These are often synthesized through multi-step sequences involving intramolecular cyclization reactions.

Macrocyclic Systems: The incorporation of 1-(aminomethyl)cyclopropane derivatives into macrocyclic peptides is a particularly promising area of research. nih.gov The constrained conformation of the cyclopropane unit can pre-organize the peptide backbone, leading to enhanced binding affinity and selectivity for biological targets. The synthesis of such macrocycles often involves solid-phase peptide synthesis (SPPS) followed by a solution-phase macrocyclization step. nih.gov For example, a cyclopropane-containing amino acid can be incorporated into a linear peptide chain, which is then cyclized through the formation of an amide bond between the N- and C-termini. nih.gov

Synthetic Strategies for Diverse Derivative Libraries (e.g., parallel synthesis, combinatorial chemistry)

The generation of large and diverse libraries of this compound derivatives is crucial for high-throughput screening and the discovery of new lead compounds. Parallel synthesis and combinatorial chemistry are powerful tools for achieving this goal. mdpi.comnih.govenamine.netuniroma1.it

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of individual compounds in a spatially separated manner, typically in multi-well plates. enamine.net For example, a library of amides can be rapidly prepared by reacting a common this compound precursor with a diverse set of carboxylic acids in parallel. nih.gov Microwave-assisted parallel synthesis has been shown to significantly reduce reaction times. mdpi.org

Combinatorial Chemistry: This approach involves the systematic combination of a set of building blocks to generate a large library of compounds. nih.govrsc.org The "split-and-pool" strategy is a common method in combinatorial chemistry where a solid support is divided into portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction step, leading to the exponential generation of a diverse library of compounds. nih.gov

The table below outlines key aspects of these library synthesis strategies.

| Strategy | Key Features | Application Example |

| Parallel Synthesis | Simultaneous synthesis of individual compounds in separate reaction vessels. | Synthesis of an amide library from a common amine precursor and diverse carboxylic acids. nih.gov |

| Combinatorial Chemistry | Systematic combination of building blocks to generate a large library of compounds, often as mixtures. | "Split-and-pool" synthesis of a peptide library on a solid support. nih.gov |

Advanced Spectroscopic and Spectrometric Characterization of Derivatives

The unambiguous structural elucidation of novel this compound derivatives relies on the application of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for determining the connectivity and stereochemistry of these molecules. organic-chemistry.orgnih.govnih.govmdpi.commdpi.com

¹H NMR: Provides information about the chemical environment and connectivity of protons. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons are particularly informative for determining the relative stereochemistry of substituents on the ring.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of quaternary carbons and different functional groups. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. nih.govrsc.orgrsc.org Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. nih.govrsc.org For example, the cleavage of the bond between the cyclopropane ring and the aminomethyl group is often a characteristic fragmentation pathway. researchgate.net

X-ray Crystallography: This technique provides the most definitive three-dimensional structural information of a molecule in the solid state. nih.govnih.govbeilstein-journals.orgresearchgate.netnih.gov Single-crystal X-ray diffraction analysis can unambiguously determine the absolute and relative stereochemistry of chiral centers, as well as bond lengths, bond angles, and conformational details of the molecule. researchgate.netnih.gov

The following tables provide representative spectroscopic data for a hypothetical N-benzoyl-1-(aminomethyl)cyclopropanamine derivative.

Table of Representative ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.8-7.4 | m | - |

| NH | 6.5 | t | 5.5 |

| CH₂-N | 3.4 | d | 5.5 |

| Cyclopropyl-H | 0.9-0.7 | m | - |

Table of Representative ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C=O | 167.5 |

| Aromatic-C | 134.0, 131.5, 128.5, 127.0 |

| C-N | 45.0 |

| C(quat)-cyclopropyl | 25.0 |

| CH₂-cyclopropyl | 15.0 |

Table of Representative Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 203 | [M+H]⁺ |

| 122 | [C₆H₅CONH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

In-depth Scientific Review of this compound Remains Elusive Due to Limited Publicly Available Research

A comprehensive review of the chemical compound this compound, focusing on its specific applications in complex molecule synthesis, catalysis, and medicinal chemistry, cannot be fully realized at this time due to a notable scarcity of dedicated scientific literature. Despite its availability from chemical suppliers, in-depth research detailing its use as a versatile building block, its role in asymmetric synthesis, or as a core scaffold in drug discovery is not extensively documented in publicly accessible databases.

The inherent structural features of this compound, which include a strained cyclopropane ring and two primary amine functionalities, suggest significant potential in various chemical applications. The geminal diamine-like substitution on a rigid cyclopropane core presents a unique three-dimensional scaffold that could be instrumental in the design of novel bioactive molecules and pharmaceutical intermediates. The presence of two nucleophilic nitrogen atoms offers multiple points for chemical modification, and the chirality at the quaternary carbon opens avenues for asymmetric synthesis.

However, a detailed exploration of this potential, as outlined in the requested article structure, is hampered by the limited availability of specific research findings. While the broader class of cyclopropylamines and aminocyclopropanes has been the subject of numerous studies, demonstrating their value in medicinal chemistry and organic synthesis, the specific contributions of this compound are not distinctly elaborated.

Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline—covering its utilization in asymmetric synthesis, construction of natural products, synthesis of advanced pharmaceutical intermediates, and specific structure-activity relationship (SAR) studies—cannot be generated without significant speculation.

Future research dedicated to the synthesis and application of this compound may yet uncover the full extent of its utility. Until such studies are published and become part of the public scientific record, a detailed and authoritative article on this specific compound remains an endeavor for future scientific reporting.

Should a broader exploration of the "1-amino-1-(aminomethyl)cyclopropane" scaffold be of interest, a more comprehensive article could be developed based on the available literature for its various analogs.

Applications of 1 Aminomethyl Cyclopropanamine in Complex Molecule Synthesis and Catalysis

Role in Medicinal Chemistry and Drug Discovery as a Core Scaffold

Ligand Design and Binding Affinity Studies in Target Modulation

The design of ligands with high affinity and selectivity for biological targets is a cornerstone of medicinal chemistry. The rigid cyclopropane (B1198618) framework of 1-(aminomethyl)cyclopropanamine and its analogs makes them attractive scaffolds for positioning functional groups in a precise three-dimensional orientation. This conformational constraint can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinities.

Research into cyclopropane-containing ligands has provided valuable insights into the structural requirements for high-affinity binding at various receptors. For instance, studies on chiral cyclopropane-containing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) have demonstrated the importance of the cyclopropyl (B3062369) group in establishing favorable interactions within the receptor's binding pocket. nih.govacs.orgacs.org While not specifically focused on this compound, these studies have shown that the cyclopropane moiety can engage in beneficial non-polar interactions and that its stereochemistry is crucial for subtype selectivity. nih.govacs.org

In one such study, a series of cyclopropane-containing compounds were evaluated for their binding affinity at different nAChR subtypes. The data revealed that subtle changes in the substitution pattern on the cyclopropane ring could lead to significant differences in binding affinity and functional activity. nih.govacs.org This highlights the potential of using the this compound scaffold as a starting point for developing potent and selective receptor modulators. By systematically modifying the amino groups, researchers can explore the chemical space around a target's binding site to optimize ligand-receptor interactions.

| Compound Derivative | Target Receptor | Binding Affinity (Ki) |

| Cyclopropane Analog A | α4β2-nAChR | Subnanomolar to low nanomolar |

| Cyclopropane Analog B | α4β2-nAChR | ~2-fold lower than Analog A |

| Cyclopropane Analog C | α4β2-nAChR | Comparable to Analog A |

Table 1: Representative binding affinities of cyclopropane-containing ligands at nicotinic acetylcholine receptors. The data illustrates the high affinity achievable with this structural motif. Note: These are representative values from studies on related cyclopropane ligands, not specifically this compound. nih.govacs.org

The design of such ligands often involves an integrated approach combining computational modeling with experimental validation. Homology modeling can provide a structural hypothesis for how a ligand binds, which can then guide the synthesis of new derivatives with improved properties. acs.org The amenability of the this compound core to chemical modification makes it a promising platform for such structure-based drug design efforts.

Potential in Material Science and Polymer Chemistry

The incorporation of constrained cyclic structures into polymer backbones can significantly influence the material's properties, including thermal stability, mechanical strength, and morphology. While direct polymerization of this compound is not widely reported, its bifunctional nature as a diamine suggests its potential as a monomer in condensation polymerizations. youtube.comyoutube.com

Polyamides, for example, are typically synthesized from the reaction of a dicarboxylic acid with a diamine. youtube.com The introduction of the rigid cyclopropane unit from this compound into a polyamide chain would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer compared to analogous polymers made with flexible aliphatic diamines. This is due to the restricted bond rotation imposed by the cyclopropane ring, which stiffens the polymer backbone.

Furthermore, the use of structurally unique monomers like this compound can lead to novel polymer architectures. For instance, its use in the synthesis of polyimides or other high-performance polymers could yield materials with tailored properties for specific applications, such as gas separation membranes or low-dielectric-constant materials for microelectronics. The synthesis of polyesters incorporating a semi-rigid cyclobutane-containing diol has demonstrated the utility of incorporating small rings to create BPA-free polymers with excellent thermal and mechanical properties. rsc.org A similar strategy employing this compound could lead to new classes of high-performance polymers.

The potential applications of polymers derived from this compound are summarized below based on the expected properties imparted by the cyclopropane moiety.

| Potential Polymer Type | Key Monomers | Expected Property Enhancement | Potential Application |

| Polyamide | This compound + Dicarboxylic acid | Increased Tg, enhanced thermal stability | High-performance fibers, engineering plastics |

| Polyimide | This compound + Dianhydride | Improved thermal and chemical resistance | Aerospace components, flexible electronics |

Table 2: Potential applications of polymers incorporating this compound, based on the anticipated influence of the rigid cyclopropane core on polymer properties.

Biological Activity and Mechanistic Insights of 1 Aminomethyl Cyclopropanamine Derivatives

General Biological Screenings and Initial Pharmacological Findings

Derivatives of 1-(aminomethyl)cyclopropanamine have been the subject of broad biological screenings, leading to the discovery of significant pharmacological activities, particularly in the realm of neuroscience.

Initial investigations into 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives identified them as potential antidepressants. nih.gov A number of these compounds demonstrated higher activity in animal models than the established antidepressants imipramine (B1671792) and desipramine. nih.gov This early success led to the selection of midalcipran, also known as milnacipran (B1663801) or (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide, for further clinical development. nih.govnih.gov

Further pharmacological evaluations revealed that milnacipran and its analogues act as antagonists of the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov This discovery positioned these cyclopropane (B1198618) derivatives as a novel prototype for designing NMDA receptor antagonists, structurally distinct from previously known competitive and noncompetitive inhibitors. nih.gov The screening of these compounds also included assessments of their potential to protect against NMDA-induced lethality in animal models. nih.gov

The versatility of the aminomethyl-cycloalkane structure is also evident in its use as a template for creating analogues of other neuroactive compounds. For instance, it has been incorporated into the design of gabapentin (B195806) analogues intended for the treatment of various neurological disorders. google.com Beyond neurology, other aminomethyl derivatives have been evaluated for different therapeutic areas, such as anti-inflammatory activity. nih.gov

Exploration of Specific Biological Targets and Mechanisms of Action

Following initial screenings, research has focused on elucidating the specific molecular targets and mechanisms of action for this compound derivatives.

A significant area of investigation has been the inhibition of enzymes, particularly histone demethylases. Derivatives of 1-substituted-cyclopropanamine have been identified as a novel class of irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), an important target in cancer therapy. nih.govnih.gov

These compounds, often designed by expanding on the scaffold of the known monoamine oxidase inhibitor tranylcypromine, function as covalent inhibitors of LSD1. nih.gov The mechanism involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) co-enzyme. nih.gov Structural and biochemical analyses have shown that different stereoisomers can possess similar inhibitory activities against LSD1 but may form distinct covalent adducts. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize potency and selectivity. For example, the introduction of bulkier substituents on the cyclopropylamine (B47189) ring was found to increase selectivity against human monoamine oxidases MAO A and MAO B. nih.gov A series of indolin-5-yl-cyclopropanamine derivatives yielded highly potent and selective LSD1 inhibitors. nih.gov The kinetic characterization of such inhibitors is crucial for drug development and can be performed using advanced techniques like isothermal titration calorimetry (ITC), which directly measures the heat of reaction to provide a real-time readout of enzyme velocity. nih.gov

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 7e (Indolin-5-yl-cyclopropanamine derivative) | LSD1 | 24.43 nM | >200-fold over LSD2; >4000-fold over MAOs | nih.gov |

| Tranylcypromine-based derivative 12u | LSD1 | 25.3 nM | Not specified | researchgate.net |

The constrained cyclopropane scaffold is ideal for designing ligands with high receptor affinity and selectivity. Receptor binding assays have been instrumental in characterizing the interaction of these derivatives with various G-protein-coupled receptors (GPCRs) and ion channels.

For NMDA receptor antagonists, in vitro binding assays using radiolabeled ligands like Dizocilpine Maleate were employed to determine the binding affinity of milnacipran and its derivatives. nih.gov These studies provided quantitative measures of potency, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov

In another example, cyclopropane-based analogues of histamine (B1213489) were designed as probes for the histamine H3 receptor. nih.gov A "folded" analogue with a cis-cyclopropane structure, (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, was identified as a potent and highly selective H3 receptor agonist. nih.gov Its high affinity was confirmed with a low nanomolar Kᵢ value, and its functional activity as an agonist was quantified by its EC₅₀ value. nih.gov This compound was noteworthy for being the first highly selective H3 agonist with virtually no activity at the H4 receptor subtype, demonstrating how the rigid cyclopropane structure can confer exceptional selectivity. nih.gov The interaction often involves the formation of a salt bridge, a strong non-covalent bond, between the basic amine of the ligand and a conserved aspartic acid residue within the receptor's binding site. nih.gov

Table 2: Receptor Binding and Functional Activity Data

| Compound | Target Receptor | Binding Affinity | Functional Activity | Reference |

|---|---|---|---|---|

| Milnacipran (1) | NMDA Receptor | IC₅₀: 6.3 µM | Antagonist | nih.gov |

| N-methyl derivative (7) | NMDA Receptor | IC₅₀: 13 µM | Antagonist | nih.gov |

| N,N-dimethyl derivative (8) | NMDA Receptor | IC₅₀: 88 µM | Antagonist | nih.gov |

| (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane (AEIC) | Histamine H3 Receptor | Kᵢ: 1.31 nM | Agonist (EC₅₀: 10 nM) | nih.gov |

To understand the binding of these derivatives at an atomic level, researchers utilize techniques like X-ray co-crystallography and computational modeling. nih.govrsc.org These methods provide detailed insights into the specific interactions between the ligand and the amino acid residues of the protein target. rsc.orgmdpi.com

For the LSD1 inhibitors, X-ray crystallography revealed how the molecules fit within the enzyme's active site. nih.gov These studies confirmed the formation of covalent bonds with the FAD cofactor and identified key hydrophobic interactions between the ligand's benzene (B151609) ring and surrounding residues that stabilize the complex. nih.govresearchgate.net Computational approaches such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations are also used to predict binding modes and calculate interaction energies, separating contributions from van der Waals forces and electrostatic interactions. rsc.org

In Vitro Cellular Studies and Assays (e.g., cytotoxicity, reporter gene assays)

The biological activity of this compound derivatives has been validated in various cell-based assays. These in vitro studies bridge the gap between molecular-level interactions and cellular responses.

For the LSD1 inhibitor class, cellular assays confirmed their on-target activity. The compounds were shown to modulate the expression of Gfi-1b, a well-established target gene of KDM1A, confirming that the enzyme inhibition observed in biochemical assays translates to a functional effect in a cellular context. nih.gov Furthermore, certain indolin-5-yl-cyclopropanamine derivatives exhibited selective antiproliferative activity against specific cancer cell lines, such as the MV-4-11 acute myeloid leukemia (AML) line. nih.gov These compounds were also shown to induce cellular differentiation and activate the expression of the surface marker CD86 in AML cells, indicating a potential immunomodulatory effect. nih.gov

Reporter gene assays are another powerful tool for assessing the activity of compounds that modulate gene expression. nih.gov While not specifically detailed for all this compound derivatives, this technique is commonly used to quantify the transcriptional effects resulting from the inhibition of enzymes like LSD1.

Table 3: In Vitro Cellular Activity of Selected Derivatives

| Compound Series/Derivative | Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| 1-Substituted cyclopropylamine derivatives | Not specified | Gene Expression Modulation | Modulation of Gfi-1b expression | nih.gov |

| Compound 7e (Indolin-5-yl-cyclopropanamine derivative) | MV-4-11 (AML) | Antiproliferation/Cytotoxicity | Selective antiproliferative activity | nih.gov |

| Compound 7e (Indolin-5-yl-cyclopropanamine derivative) | AML cell lines | Cell Differentiation/Reporter | Activation of CD86 expression (EC₅₀ = 470 nM) | nih.gov |

Structure-Based Drug Design Leveraging this compound Analogues

The principle of structure-based drug design (SBDD) is to use high-resolution structural information of a biological target to design molecules that bind to it with high affinity and specificity. mlsb.ionih.gov This approach has been successfully applied to this compound analogues.

The development of selective LSD1 inhibitors is a clear example of SBDD. nih.gov By analyzing the binding site of LSD1 and comparing it to other FAD-dependent enzymes, researchers designed novel inhibitors by incorporating privileged scaffolds, like the indoline (B122111) group, onto the cyclopropanamine core. nih.gov This strategy, which uses cyclization to create novel and complex scaffolds, aims to identify new lead compounds with improved properties. researchgate.net

Modern SBDD increasingly integrates computational methods, including deep learning and systems biology models, to enhance the precision of small molecule generation. mlsb.ioarxiv.org This allows for the design of ligands that are not only potent against a single target but also selective across a signaling pathway or an entire family of related proteins, which is crucial for developing safer and more effective therapeutics. nih.govarxiv.org

Advanced Spectroscopic and Crystallographic Analyses of 1 Aminomethyl Cyclopropanamine and Its Complexes

X-ray Crystallography of 1-(Aminomethyl)cyclopropanamine and its Salts/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can construct an electron density map and build a detailed molecular model. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For this compound, crystallographic analysis, likely on a stable salt form such as the dihydrochloride, would be invaluable. The analysis would be expected to reveal key structural features:

The Cyclopropane (B1198618) Ring: The C-C bond lengths within the three-membered ring and the C-C-C bond angles, which are necessarily constrained to approximately 60°.

The Geminal Substitution: The C-C-N bond angles and the spatial relationship between the two aminomethyl groups. Due to steric hindrance, these groups would likely adopt a staggered conformation relative to each other.

While a specific crystal structure for this compound is not readily found in open literature, studies on other complex cyclopropane derivatives and metal-organic frameworks demonstrate the power of this technique to resolve complex three-dimensional structures and the non-covalent interactions that govern them. weizmann.ac.ilresearchgate.netmdpi.com

Table 1: Expected Crystallographic Parameters for this compound Dihydrochloride (Note: This table is predictive, based on typical values for similar organic salts.)

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Reflects the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Describes the symmetry elements within the unit cell. |

| C-C (ring) Bond Length | ~1.51 Å | Typical for a cyclopropane ring. |

| C-CH₂ Bond Length | ~1.52 Å | Standard sp³-sp³ carbon-carbon single bond length. |

| C-N Bond Length | ~1.47 Å | Standard carbon-nitrogen single bond length. |

| N-H···Cl Hydrogen Bonds | 2.9 - 3.3 Å | Key intermolecular forces stabilizing the crystal lattice. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about molecular structure and connectivity in solution. dtic.mil

For the symmetric this compound molecule, the ¹H NMR spectrum is expected to be relatively simple. The unique electronic environment of the cyclopropane ring, known for its "ring current" effect, causes protons attached to it to be significantly shielded (shifted to a lower chemical shift, or upfield) compared to other alkanes. acs.orgresearchgate.net Protons on a cyclopropane ring typically appear between 0.2 and 0.9 ppm. nih.gov

Expected ¹H NMR Spectrum:

Cyclopropane Protons: The four protons on the cyclopropane ring (at C2 and C3) are chemically equivalent due to symmetry and would appear as a single sharp singlet in the upfield region (estimated ~0.5 ppm).

Aminomethyl Protons (-CH₂-): The four protons of the two methylene (B1212753) groups are also chemically equivalent and would produce another singlet (estimated ~2.7 ppm).

Amine Protons (-NH₂): The four protons of the two primary amine groups would give rise to a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would similarly show three distinct signals corresponding to the three unique carbon environments: the quaternary C1 of the ring, the equivalent C2/C3 of the ring, and the equivalent aminomethyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values in ppm relative to TMS, based on analysis of similar structures.)

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Cyclopropane CH₂ | ¹H | ~ 0.5 | singlet | Highly shielded due to the cyclopropane ring anisotropy. acs.orgnih.gov |

| Aminomethyl CH₂ | ¹H | ~ 2.7 | singlet | Typical range for a methylene group attached to a primary amine. |

| Amine NH₂ | ¹H | Variable (e.g., 1.5 - 3.0) | broad singlet | Shift and shape are highly dependent on conditions. |

| Quaternary Ring Carbon (C1) | ¹³C | ~ 20 | - | Expected upfield shift for a substituted cyclopropane carbon. |

| Ring Methylene (C2/C3) | ¹³C | ~ 10 | - | Highly shielded carbon environment. |

| Aminomethyl Carbon | ¹³C | ~ 45 | - | Typical range for an aliphatic carbon bonded to a nitrogen atom. |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information. jove.com According to the nitrogen rule, a molecule with an even number of nitrogen atoms, such as this compound (C₅H₁₂N₂), will have an even nominal molecular weight (100.18 g/mol ) and thus an even m/z for its molecular ion (M•⁺).

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.com This process leads to the formation of a stable, resonance-stabilized iminium cation. libretexts.orgntu.edu.sg

Expected Fragmentation Pattern: For this compound, α-cleavage would occur at the C1-C(aminomethyl) bond. This would lead to the loss of a •CH₂NH₂ radical and the formation of a cyclopropyliminium cation, or vice-versa. Ring-opening fragmentation pathways are also possible for cyclopropane systems.

Table 3: Potential Key Fragments in the Mass Spectrum of this compound (Note: This table is predictive and lists plausible fragmentation pathways.)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 100 | [C₅H₁₂N₂]•⁺ | Molecular Ion (M•⁺) |

| 70 | [C₄H₈N]⁺ | α-cleavage: Loss of a •CH₂NH₂ radical. |

| 30 | [CH₄N]⁺ | α-cleavage: Formation of the [CH₂=NH₂]⁺ iminium ion, a very common fragment for primary amines. whitman.edu |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is an essential analytical technique for studying chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light. nih.gov Since this compound is an achiral molecule, it will not produce a CD signal on its own. However, this technique becomes extremely powerful for studying chiral derivatives of the compound.

Chirality can be introduced by reacting the diamine with a chiral reagent or by forming a complex with a chiral host molecule. For instance, condensation of the primary amine groups with a chiral aldehyde or ketone would produce a chiral di-imine derivative. The resulting molecule would be CD-active, and its CD spectrum could provide valuable information:

Confirmation of Chirality: A non-zero CD spectrum would confirm the successful synthesis of a chiral derivative.

Stereochemical Assignment: The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration (R/S) of the newly formed stereocenters, sometimes with the aid of computational chemistry.

Conformational Analysis: The CD spectrum is highly sensitive to the molecule's conformation. Changes in the spectrum upon varying temperature or solvent can be used to study conformational equilibria.

Recent advancements have utilized CD spectroscopy in multi-component assemblies for the rapid determination of enantiomeric excess in chiral primary amines. rsc.orgacs.orgrsc.org A similar strategy could be applied to mono-functionalized chiral derivatives of this compound, where the remaining primary amine group could be used as a handle for analysis. nih.gov

Computational and Theoretical Studies on 1 Aminomethyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic architecture and chemical behavior of a molecule. For 1-(Aminomethyl)cyclopropanamine, these calculations can predict a variety of properties that are crucial for assessing its stability and potential as a building block in medicinal chemistry.

Key Predicted Properties:

| Property | Predicted Value/Characteristic | Significance |

| Molecular Formula | C4H10N2 | Defines the elemental composition. |

| Molecular Weight | 86.14 g/mol | Basic physical property for stoichiometric calculations. |

| Electron Distribution | High electron density around the nitrogen atoms of the amine groups. | Influences the molecule's polarity, hydrogen bonding capacity, and nucleophilicity. |

| Reactivity | The amine groups are predicted to be the primary sites for chemical reactions. | This is crucial for understanding how the molecule will interact with other chemical species. |

The data in this table is based on general principles of quantum chemistry as applied to the structure of this compound.

Detailed quantum chemical calculations would involve methods like Density Functional Theory (DFT) or ab initio calculations to map out the molecular orbitals, electrostatic potential surface, and predict reactivity indices. These studies would provide a quantitative basis for the molecule's behavior in chemical reactions and its interactions with biological targets.

Molecular Dynamics Simulations of Compound Interactions with Biological Systems

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing critical insights into how a compound like this compound might interact with biological macromolecules such as proteins and nucleic acids. researchgate.netnih.govmanchester.ac.uk These simulations can reveal the conformational changes, binding affinities, and interaction patterns that are fundamental to a molecule's biological activity. researchgate.netmanchester.ac.uk

MD simulations can be employed to study the interactions of this compound with various biological systems. researchgate.net For instance, if this compound is being investigated as a potential ligand for a specific protein target, MD simulations can elucidate the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the role of solvent molecules in the interaction. umich.edu The insights gained from these simulations are invaluable for understanding the molecular basis of the compound's potential therapeutic effects. manchester.ac.uk

In Silico Screening and Virtual Library Design Based on the Scaffold

The rigid cyclopropane (B1198618) core of this compound makes it an attractive scaffold for the design of new chemical entities in drug discovery. In silico screening and virtual library design are powerful computational techniques that leverage this scaffold to explore vast chemical spaces and identify promising new compounds. nih.govdrugdesign.org

Virtual Library Design Process:

Scaffold Definition: The 1-(Aminomethyl)cyclopropane core is defined as the central building block.

Reactant Selection: A diverse range of chemical reactants are chosen to be virtually attached to the amine functional groups. nih.gov

Library Enumeration: Computational algorithms generate a large virtual library of potential derivatives. drugdesign.orgnih.gov

Property Filtering: The virtual library is filtered based on desirable physicochemical properties, such as molecular weight, lipophilicity, and adherence to drug-likeness rules like Lipinski's "rule of five". nih.gov

Docking and Scoring: The filtered library is then docked into the active site of a biological target, and the binding affinities are scored to identify potential hits. drugdesign.org

This approach allows for the rapid and cost-effective exploration of numerous derivatives, prioritizing the synthesis of compounds with the highest predicted activity and best pharmacological profiles. researchgate.netnih.gov

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods can accurately predict the spectroscopic properties of molecules, which is essential for their characterization and identification. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra can aid in the analysis of experimental data.

Furthermore, understanding the conformational landscape of a molecule is crucial, as its three-dimensional shape dictates its biological activity. nih.gov The cyclopropane ring in this compound imparts significant conformational rigidity. nih.gov Computational methods can be used to explore the limited conformational space of this molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule presents its functional groups for interaction with biological targets.

Predicted Spectroscopic and Conformational Data:

| Parameter | Predicted Information |

| IR Spectrum | Predictions would show characteristic N-H stretching and bending frequencies for the amine groups, as well as C-H and C-C vibrations of the cyclopropane ring. nist.gov |

| ¹H and ¹³C NMR Spectra | Theoretical chemical shifts would help in assigning the signals in experimental spectra, confirming the molecular structure. |

| Conformational Analysis | Calculations would likely show a limited number of low-energy conformers due to the rigid cyclopropane ring, with rotation around the C-C and C-N bonds being the primary source of flexibility. |

This table is based on general expectations for a molecule with the structure of this compound and related compounds. mdpi.com

Emerging Research Directions and Future Outlook

Development of Novel and Efficient Synthetic Strategies for 1-(Aminomethyl)cyclopropanamine

The creation of complex molecules containing the cyclopropane (B1198618) motif has historically posed significant challenges for chemists. nih.gov However, the future synthesis of this compound and its derivatives is set to benefit from cutting-edge methodologies that promise greater efficiency, stereoselectivity, and sustainability.

Key emerging strategies include:

Asymmetric Catalysis : The development of chiral catalysts is crucial for producing specific stereoisomers of substituted cyclopropanes, which is often essential for biological activity. Novel strategies employing chiral auxiliaries and substrate-directable reactions are enabling the highly selective synthesis of enantiopure cyclopropane derivatives. rsc.orgnih.gov Recent advances in transition-metal catalysis, for instance, facilitate the asymmetric synthesis of complex amines and other challenging motifs. researchgate.netnih.gov

Biocatalysis and Chemoenzymatic Synthesis : Leveraging enzymes as catalysts offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes, such as cyclopropane synthases and engineered myoglobins, are being developed to catalyze cyclopropanation reactions with exceptional precision and under mild conditions. nih.govacs.orggithub.io Chemoenzymatic strategies, which combine the selectivity of biocatalysis with the versatility of chemical reactions, are enabling the creation of diverse libraries of chiral cyclopropane scaffolds from common precursors. nsf.govnih.govacs.org

Directed C-H Functionalization : This powerful technique allows for the direct modification of carbon-hydrogen bonds on the cyclopropane ring. The amine groups within this compound can act as directing groups, guiding metal catalysts to specific sites on the molecule to build greater complexity. acs.org The use of transient directing groups further enhances efficiency by avoiding extra steps for installation and removal. bohrium.comsnnu.edu.cn

| Synthetic Strategy | Description | Key Advantages | Relevant Research Area |

|---|---|---|---|

| Asymmetric Catalysis | Uses chiral catalysts or reagents to produce specific enantiomers or diastereomers of a molecule. | High stereoselectivity, access to biologically active isomers. | Pharmaceuticals, Agrochemicals |

| Biocatalysis | Employs enzymes to catalyze chemical reactions. | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Green Chemistry, Drug Synthesis acs.org |

| Directed C-H Functionalization | Utilizes existing functional groups to direct a catalyst to a specific C-H bond for modification. | High regioselectivity, step economy, late-stage modification. acs.org | Complex Molecule Synthesis |

Expansion of Applications Beyond Current Frontiers in Medicinal Chemistry and Materials Science

The this compound scaffold is a valuable building block with significant potential beyond its current uses. Its rigid structure and bifunctionality are key to unlocking novel applications.

In Medicinal Chemistry , the cyclopropane ring is increasingly recognized for its ability to act as a bioisostere for other common chemical groups, enhancing properties like metabolic stability, binding potency, and solubility while reducing off-target effects. bohrium.comnih.gov Future applications will likely move beyond simple substitution to using the this compound core to create:

Conformationally Restricted Peptides : The rigid cyclopropane backbone can be incorporated into peptides to lock them into a specific bioactive conformation, enhancing their efficacy and stability.

Novel Therapeutic Scaffolds : The unique three-dimensional shape of the scaffold can be exploited to design new classes of drugs that target previously "undruggable" proteins. researchgate.net

Fragment-Based Drug Discovery : As a small, rigid fragment, it can serve as a starting point for building more complex drug candidates with optimal spatial arrangements for target binding.

In Materials Science , the inherent strain and rigidity of the cyclopropane ring can be harnessed to create advanced materials with unique properties. While still an emerging area, potential future applications include:

High-Performance Polymers : Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties.

Functional Surface Coatings : The dual amine groups provide reactive handles for grafting the molecule onto surfaces, creating specialized coatings with tailored properties such as adhesion, biocompatibility, or catalytic activity.

Cross-linking Agents : The ability of the two amine groups to react and form bonds makes the molecule a candidate for use as a cross-linking agent to create robust and resilient polymer networks.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and synthesized. researchgate.net For a scaffold like this compound, AI and machine learning (ML) offer powerful tools to explore its chemical space and accelerate the discovery of new derivatives with desired properties.

Future integration will focus on several key areas:

De Novo Drug Design : Generative AI models can be trained on vast libraries of chemical structures to design novel molecules. frontiersin.org Specialized models, such as scaffold decorators, can use the this compound core as a starting point and intelligently add new functional groups to optimize binding to a specific biological target. arxiv.orgnih.govnih.gov

Reaction Optimization and Synthesis Prediction : ML algorithms can analyze data from countless chemical reactions to predict the optimal conditions (temperature, solvent, catalyst) for synthesizing derivatives of this compound. chemcopilot.combeilstein-journals.org This reduces the time and resources spent on experimental trial-and-error. mdpi.com

Property Prediction : AI can be used to build models that accurately predict the physicochemical and biological properties of virtual compounds, such as solubility, toxicity, and bioactivity. This allows researchers to prioritize the synthesis of only the most promising candidates designed from the this compound scaffold. saiwa.ai

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Generative Models | Algorithms that create new molecular structures based on a given scaffold and desired properties. mdpi.com | Accelerates the discovery of novel drug candidates and functional molecules. |

| Reaction Condition Optimization | ML models that predict the best set of conditions to maximize the yield and selectivity of a chemical reaction. mdpi.com | Reduces experimental cost and time; improves synthesis efficiency. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule before it is synthesized. | Increases the success rate of drug candidates by filtering out unsuitable compounds early. |

Interdisciplinary Research Opportunities in Chemical Biology and Catalysis

The unique properties of this compound create exciting opportunities at the interface of different scientific fields, particularly in chemical biology and catalysis.

In Chemical Biology , this molecule can serve as a rigid and well-defined scaffold for the development of chemical probes—specialized tools used to study complex biological systems. youtube.com Its compact structure is ideal for designing:

Inhibitors and Modulators : The scaffold can be decorated with functional groups to create potent and selective inhibitors of enzymes or modulators of protein-protein interactions.

Activity-Based Probes : By incorporating a reactive group, derivatives can be designed to covalently label specific proteins within a cell, helping to identify their function and activity.

In Catalysis , this compound and its derivatives can play a dual role. They are not only targets for innovative catalytic syntheses but can also actively participate in catalytic processes. The amine functionalities can act as:

Directing Groups : As mentioned, the amine groups can steer a metal catalyst to perform a reaction at a specific location on the molecule, a foundational principle in modern synthetic chemistry. acs.org

Organocatalysts : The amine groups themselves possess catalytic activity and could be incorporated into larger molecular structures to create new, metal-free catalysts for a variety of chemical transformations.

Ligands for Metal Catalysts : The molecule can serve as a building block for creating novel ligands that bind to transition metals, thereby tuning the reactivity and selectivity of the resulting catalyst complex. bohrium.com

This interdisciplinary potential ensures that the study of this compound will continue to yield valuable insights and practical applications across the chemical and biological sciences.

Q & A

Q. What are the established synthetic routes for 1-(Aminomethyl)cyclopropanamine?